molecular formula C11H17NO3S B3479072 N-(2-methoxy-2-methylpropyl)benzenesulfonamide

N-(2-methoxy-2-methylpropyl)benzenesulfonamide

Cat. No. B3479072
M. Wt: 243.32 g/mol
InChI Key: NOAHMXGQQVHJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-methylpropyl)benzenesulfonamide, also known as NS8593, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, making it an interesting target for further investigation.

Mechanism of Action

N-(2-methoxy-2-methylpropyl)benzenesulfonamide exerts its effects on ion channels by binding to specific sites on the channel protein. This binding can alter the conformation of the channel, leading to changes in its activity. The exact mechanism of action of N-(2-methoxy-2-methylpropyl)benzenesulfonamide on different ion channels is still being studied.
Biochemical and Physiological Effects:
N-(2-methoxy-2-methylpropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. These include changes in calcium signaling, membrane potential, and neurotransmitter release. N-(2-methoxy-2-methylpropyl)benzenesulfonamide has also been shown to have effects on smooth muscle contraction and vasodilation.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-2-methylpropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, making it easy to synthesize and manipulate. Its effects on ion channels are also well-characterized, making it a useful tool for studying these channels. However, N-(2-methoxy-2-methylpropyl)benzenesulfonamide has some limitations as well. Its effects on different ion channels can be variable, making it difficult to predict its effects in different systems. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxy-2-methylpropyl)benzenesulfonamide. One area of interest is in the study of its effects on different ion channels and its potential use as a therapeutic agent. N-(2-methoxy-2-methylpropyl)benzenesulfonamide has also been shown to have potential as a tool for studying the role of ion channels in disease states, such as hypertension and epilepsy. Further research is needed to fully understand the mechanisms of action of N-(2-methoxy-2-methylpropyl)benzenesulfonamide and its potential applications in scientific research.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of ion channels, which are important for the proper functioning of many biological systems. N-(2-methoxy-2-methylpropyl)benzenesulfonamide has been shown to modulate the activity of several different types of ion channels, including TRPC channels and BK channels.

properties

IUPAC Name

N-(2-methoxy-2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(2,15-3)9-12-16(13,14)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAHMXGQQVHJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.